molecular formula C6H3Cl4N B043135 2,3,5,6-Tetrachloroaniline CAS No. 3481-20-7

2,3,5,6-Tetrachloroaniline

Cat. No. B043135
CAS RN: 3481-20-7
M. Wt: 230.9 g/mol
InChI Key: YTDHEFNWWHSXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429156

Procedure details

200 parts of phenol, 197 parts of 2,3,5,6-tetrachloroaniline, 20 parts of platinum-on-charcoal catalyst (3.7% strength) and 15 parts of aqueous hydroiodic acid (57% strength) are dehalogenated with hydrogen in a tantalum autoclave (0.85 l) during the course of 3.5 hours, whilst stirring, under a maximum pressure of 50 bars and at 155° C. After cooling of the reaction vessel and after releasing the pressure, the reaction mixture is diluted with 500 parts by volume of water, made alkaline with concentrated sodium hydroxide solution, mixed with toluene and separated from the platinum-on-charcoal catalyst by filtration under suction. The organic phase obtained by layer separation is freed from the solvent by distillation. 99.3% strength, 3,5-dichloroaniline is obtained in a yield of 97%, with complete conversion of 2,3,5,6-tetrachloroaniline, by distillation over a simple distillation bridge.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11].I.[H][H].[OH-].[Na+]>[Pt].O.[Ta].C1(C)C=CC=CC=1>[Cl:16][C:15]1[CH:9]=[C:10]([CH:12]=[C:13]([Cl:17])[CH:14]=1)[NH2:11].[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ta]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
whilst stirring, under a maximum pressure of 50 bars and at 155° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reaction vessel
CUSTOM
Type
CUSTOM
Details
separated from the platinum-on-charcoal catalyst by filtration under suction
CUSTOM
Type
CUSTOM
Details
The organic phase obtained by layer separation
DISTILLATION
Type
DISTILLATION
Details
is freed from the solvent by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Type
product
Smiles
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.